An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzoic Acid
Introduction
2,5-Dimethoxybenzoic acid is a disubstituted benzoic acid derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans from the synthesis of complex natural products, such as the galbulimima alkaloid GB 13, to its role as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in their synthetic strategies and to predict its behavior in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of 2,5-dimethoxybenzoic acid, grounded in experimental data and established scientific principles.
Chemical Identity
To ensure clarity and facilitate accurate database searching, the various identifiers for 2,5-Dimethoxybenzoic acid are provided below.
| Identifier Type | Value |
| IUPAC Name | 2,5-dimethoxybenzoic acid[3] |
| CAS Number | 2785-98-0[1][4] |
| Molecular Formula | C₉H₁₀O₄[1][2] |
| Molecular Weight | 182.17 g/mol [1] |
| Common Synonyms | Benzoic acid, 2,5-dimethoxy-; Gentisic Acid Dimethyl Ether; NSC 44887[1][2] |
graph "2_5_Dimethoxybenzoic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1 -- COOH [label=""]; C2 -- OCH3_1 [label=""]; C5 -- OCH3_2 [label=""];
// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; COOH [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>CTD>TR><TR><TD>||TD>TR><TR><TD>OTD>TR><TR><TD>|TD>TR><TR><TD>OHTD>TR>TABLE> >]; OCH3_1 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>OTD>TR><TR><TD>|TD>TR><TR><TD>CH<SUB>3SUB>TD>TR>TABLE> >]; OCH3_2 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>OTD>TR><TR><TD>|TD>TR><TR><TD>CH<SUB>3SUB>TD>TR>TABLE> >];
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; COOH [pos="0,3!"]; OCH3_1 [pos="-2.6,1.5!"]; OCH3_2 [pos="2.6,-1.5!"]; }
Caption: Molecular structure of 2,5-Dimethoxybenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dimethoxybenzoic acid is presented in the table below. These values are essential for experimental design, from selecting appropriate solvent systems to predicting reaction kinetics.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 76-78 °C | [1] |
| pKa (Predicted) | 3.97 ± 0.10 | [5] |
| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1][2] |
Melting Point: A Reflection of Purity and Crystal Lattice Energy
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For 2,5-Dimethoxybenzoic acid, the reported melting point is a narrow range of 76-78 °C, which is indicative of a relatively pure compound.[1]
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and other thermal transitions of a material.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,5-Dimethoxybenzoic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.
Causality Behind Experimental Choices: The use of a controlled heating rate ensures thermal equilibrium within the sample, leading to a sharp and well-defined melting endotherm. The nitrogen atmosphere prevents any oxidative degradation of the sample at elevated temperatures.
Caption: Workflow for melting point determination using DSC.
Solubility Profile: The Interplay of Polarity and Hydrogen Bonding
2,5-Dimethoxybenzoic acid exhibits good solubility in moderately polar organic solvents such as ethanol and acetone, while its solubility in water is limited.[1][2] This solubility profile can be rationalized by its molecular structure. The aromatic ring and the two methoxy groups contribute to its nonpolar character, favoring dissolution in organic solvents. The carboxylic acid group, capable of hydrogen bonding, imparts some degree of polarity, but its influence is not sufficient to overcome the hydrophobicity of the rest of the molecule to achieve high water solubility.
A systematic approach to determining the qualitative solubility of a compound involves testing its dissolution in a range of solvents with varying polarities.
Methodology:
-
Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene).
-
Sample Addition: Add approximately 10 mg of 2,5-Dimethoxybenzoic acid to each test tube.
-
Observation: Vigorously shake each tube and observe for complete dissolution at room temperature.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture to assess for temperature-dependent solubility.
Trustworthiness of the Protocol: This self-validating system provides a clear indication of the compound's solubility characteristics across a spectrum of solvents, which is crucial for selecting appropriate reaction and purification media.
Acidity (pKa): The Influence of Substituent Effects
Expertise & Experience Insights: The two methoxy groups on the benzene ring exert opposing electronic effects: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating. The -I effect of the electronegative oxygen atoms tends to stabilize the carboxylate anion, thereby increasing acidity (lowering the pKa). Conversely, the +M effect, where the lone pairs on the oxygen atoms donate electron density to the ring, would destabilize the anion and decrease acidity. For methoxy groups, the -I effect generally outweighs the +M effect when considering the acidity of the carboxylic acid, leading to a slight increase in acidity compared to unsubstituted benzoic acid. The ortho methoxy group, in particular, can also exert a steric influence, potentially disrupting the coplanarity of the carboxylic acid group with the benzene ring, which can further enhance acidity.
Potentiometric titration is a standard and reliable method for determining the pKa of an acid.
Methodology:
-
Solution Preparation: Prepare a standard solution of 2,5-Dimethoxybenzoic acid of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Authoritative Grounding: This method is a cornerstone of analytical chemistry for determining acid dissociation constants and provides a direct measure of the compound's acidity in a given solvent system.
Spectroscopic Profile
The spectroscopic data for 2,5-Dimethoxybenzoic acid provides a unique fingerprint for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 2,5-Dimethoxybenzoic acid is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 6.8-7.5 ppm) due to their different chemical environments. The two methoxy groups will each give rise to a singlet in the upfield region (around 3.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (often >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to the oxygen atoms being the most downfield in this region. The two methoxy carbons will appear as sharp signals in the upfield region (around 55-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dimethoxybenzoic acid will be characterized by:
-
A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A sharp C=O stretching band from the carbonyl group around 1700 cm⁻¹.
-
C-O stretching bands for the methoxy groups and the carboxylic acid around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-H stretching bands for the aromatic and methyl protons just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Dimethoxybenzoic acid, the electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z 182.[3][6] Common fragmentation pathways would involve the loss of a hydroxyl radical (-OH) to give a fragment at m/z 165, and the loss of a methoxy group (-OCH₃) to give a fragment at m/z 151. The base peak is often observed at m/z 135, corresponding to the loss of both a hydroxyl radical and a molecule of carbon monoxide.[7]
Conclusion
The physicochemical properties of 2,5-Dimethoxybenzoic acid, including its melting point, solubility, acidity, and spectroscopic profile, are well-defined and consistent with its molecular structure. This in-depth technical guide provides researchers, scientists, and drug development professionals with the essential data and experimental context to confidently and effectively utilize this important chemical intermediate. A thorough understanding of these properties is the foundation for its successful application in the synthesis of complex molecules and the development of new chemical entities.
References
-
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-dimethoxybenzoic acid (C9H10O4). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2,5-Dimethoxybenzoic acid | 2785-98-0 [chemicalbook.com]
- 6. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
